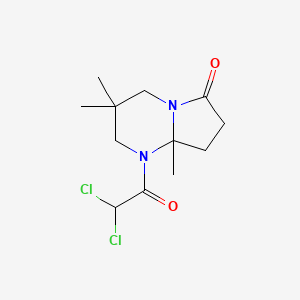

Dicyclonon

Description

Properties

CAS No. |

79260-71-2 |

|---|---|

Molecular Formula |

C12H18Cl2N2O2 |

Molecular Weight |

293.19 g/mol |

IUPAC Name |

1-(2,2-dichloroacetyl)-3,3,8a-trimethyl-2,4,7,8-tetrahydropyrrolo[1,2-a]pyrimidin-6-one |

InChI |

InChI=1S/C12H18Cl2N2O2/c1-11(2)6-15-8(17)4-5-12(15,3)16(7-11)10(18)9(13)14/h9H,4-7H2,1-3H3 |

InChI Key |

MHULQDZDXMHODA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN2C(=O)CCC2(N(C1)C(=O)C(Cl)Cl)C)C |

Appearance |

Solid powder |

Other CAS No. |

145205-42-1 79260-71-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dicyclonon; BAS 145-138; LAB 145-138H; |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Bicyclo[3.3.1]nonane Core Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.1]nonane framework is a prevalent and vital structural motif in a multitude of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial arrangement of functional groups, making it an attractive target in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the primary synthetic strategies for constructing the bicyclo[3.3.1]nonane core, with a focus on key reactions, experimental methodologies, and comparative data to inform synthetic design and execution.

Key Synthetic Strategies

The construction of the bicyclo[3.3.1]nonane core is predominantly achieved through several key strategic approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. These strategies often involve tandem or cascade reactions that rapidly build molecular complexity from simpler acyclic or monocyclic precursors.

Tandem Michael-Aldol Reactions

One of the most efficient and widely employed methods for synthesizing the bicyclo[3.3.1]nonane skeleton is the tandem Michael-Aldol reaction. This approach typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol condensation to forge the bicyclic ring system. A common variant involves the reaction of a 1,3-dicarbonyl compound with an enal or enone.[1][2]

A highly effective one-pot process has been developed reacting substituted 1,3-cyclohexanediones with enals, yielding bicyclic ketols in good to excellent yields, often with significant stereocontrol.[2] Another efficient method involves the double conjugate addition of ethyl acetoacetate to conjugated enals, followed by intramolecular aldol reactions and subsequent hydrolysis.[3][4]

Logical Workflow for Tandem Michael-Aldol Annulation:

Robinson Annulation

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol condensation to form a six-membered ring. This method has been successfully applied to the synthesis of bicyclo[3.3.1]nonane systems. A key consideration in the Robinson annulation approach is the stereocontrol at the one-carbon bridge, which can be influenced by the reaction conditions. Studies have shown that for base-catalyzed reactions, the major diastereomer formed often places the substituent on the one-carbon bridge in an anti position relative to the β-keto ester or amide group introduced during the reaction, with this stereoselectivity appearing to be kinetically controlled. However, under more forcing conditions with excess base, thermodynamic control can favor the syn isomer through a retro-aldol and epimerization process.

Experimental Workflow for Stereocontrol Investigation in Robinson Annulation:

Diels-Alder Reaction

The Diels-Alder reaction provides a powerful and convergent approach to the bicyclo[3.3.1]nonane core through a [4+2] cycloaddition. This strategy allows for the rapid construction of the bicyclic framework with good stereocontrol, dictated by the well-understood principles of this pericyclic reaction. This method is particularly useful for accessing highly functionalized hydroanthraquinones which can serve as precursors to bicyclo[3.3.1]nonane systems.

Radical Cyclization

Radical cyclization reactions offer an alternative disconnection for the formation of the bicyclo[3.3.1]nonane skeleton. These reactions can be initiated by a variety of radical initiators and often proceed with high efficiency. For instance, the core structure of Huperzine A has been synthesized via a 6-exo-trig radical cyclization.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of bicyclo[3.3.1]nonane derivatives via the aforementioned key strategies. This data is intended to provide a comparative overview of the efficiency and selectivity of these methods.

Table 1: Tandem Michael-Aldol Reactions

| Starting Materials | Catalyst/Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1,3-Cyclohexanedione, Acrolein | DBU | Ethanol | 85 | - | |

| Ethyl Acetoacetate, Crotonaldehyde (2 equiv.) | t-BuOK | t-BuOH | 78 | - | |

| 2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketone | L-proline deriv. | Toluene | 88 | 95:5 | |

| 3-Hydroxyoxindoles, ortho-Hydroxy-chalcones | TfOH | CH2Cl2 | 73 | >20:1 | |

| Acetylenic ω-ketoesters | t-BuOK | THF | 42 | - |

Table 2: Robinson Annulation

| Cyclohexenone Derivative | Michael Donor | Base | Diastereomeric Ratio (anti:syn) | Total Yield (%) | Reference |

| 2-Allyl-2-cyclohexenone | Ethyl acetoacetate | NaOEt | 4:1 | 65 | |

| 2-Allyl-5-methyl-2-cyclohexenone | Ethyl acetoacetate | NaOEt | 5:1 | 70 | |

| 2-Allyl-2-cyclohexenone | Acetoacetamide | NaOEt | 2:1 | 58 |

Table 3: Other Cyclization Strategies

| Reaction Type | Starting Materials | Reagents/Conditions | Yield (%) | Reference |

| Acid-catalyzed Michael-Aldol | Diketone, Methyl acrolein | TfOH or TMSOTf | 63 | |

| Intramolecular Iodonium Capture | Substituted Phloroglucinol derivative | I2, KI-KHCO3 | - | |

| Effenberger Cyclization | 1-Methoxy-1-cyclohexene, Malonyl dichloride | - | - | |

| Radical Cyclization (Huperzine A core) | Trisubstituted pyridine derivative | Bu3SnH, AIBN | 97 | |

| Diels-Alder Reaction | 2-Benzoylnaphthoquinone, 2,3-Dimethyl-1,3-butadiene | CH2Cl2, 40 °C | 95 |

Experimental Protocols

This section provides detailed experimental methodologies for key reactions cited in this guide. These protocols are intended to serve as a starting point for laboratory synthesis and may require optimization based on specific substrates and desired outcomes.

Protocol 1: Tandem Conjugate Addition-Intramolecular Aldol Reaction

Synthesis of 1-Hydroxy-7-methylbicyclo[3.3.1]nonan-3-one

-

To a solution of t-BuOK (2 equivalents) in t-BuOH, add ethyl acetoacetate (2 equivalents).

-

Cool the mixture to room temperature and add crotonaldehyde (1 equivalent) dropwise.

-

Stir the reaction mixture for 6 hours at room temperature.

-

After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude bicyclic intermediate.

-

To the crude intermediate, add a 1 M aqueous solution of NaOH.

-

Reflux the mixture for 2 hours to effect hydrolysis and decarboxylation.

-

Cool the reaction mixture to room temperature and acidify with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the title compound.

Protocol 2: Thiol-Mediated Epoxide Opening and Intramolecular Aldol Reaction

General Procedure for the Synthesis of Functionalized Bicyclo[3.3.1]non-3-en-2-ones

-

To a stirred solution of the diepoxyketone starting material (1 equivalent) in dry, degassed CH2Cl2 (0.02 M), add Cs2CO3 (5 equivalents).

-

Add the desired thiol nucleophile (e.g., thiophenol) (3 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Dilute the reaction mixture with ethyl acetate and wash with brine.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Microwave-assisted alternative: The reaction can also be performed in a microwave reactor at 60 °C for 2 minutes.

Protocol 3: Diels-Alder Reaction for Hydroanthraquinone Synthesis

General Procedure for the [4+2] Cycloaddition

-

In a crimp vial under an argon atmosphere, dissolve the dienophile (e.g., a 2-substituted naphthoquinone) (1 equivalent) in dry CH2Cl2.

-

Add the diene (3-5 equivalents).

-

Stir the reaction at 40 °C until the consumption of the dienophile is complete, as monitored by TLC.

-

Remove the solvent under reduced pressure.

-

Purify the crude product via flash chromatography on silica gel.

Conclusion

The synthesis of the bicyclo[3.3.1]nonane core is a well-developed field with a variety of robust and efficient methods at the disposal of the synthetic chemist. Tandem Michael-Aldol reactions and Robinson annulations represent powerful and frequently utilized strategies, with ongoing research focusing on enhancing stereocontrol. The Diels-Alder reaction and radical cyclizations offer valuable alternative approaches, particularly for specific substitution patterns and complex molecular architectures. The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. This guide provides a foundational understanding of these key strategies and the practical data necessary to embark on the synthesis of this important structural motif for applications in drug discovery and natural product synthesis.

References

- 1. Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

The Stereoselective Synthesis of Bicyclo[4.3.0]nonane Derivatives: An In-Depth Technical Guide

Introduction

The bicyclo[4.3.0]nonane, commonly known as the hydrindane, is a crucial structural motif found in a vast array of natural products and medicinally important compounds. Its prevalence in steroids, terpenoids, and alkaloids underscores its significance in drug discovery and development. The therapeutic potential of these molecules, ranging from anti-inflammatory and antimicrobial to antiviral and anticancer activities, has spurred considerable interest in the development of efficient and stereoselective methods for the construction of the hydrindane core. The controlled synthesis of specific stereoisomers is often paramount to achieving the desired biological activity. This technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of bicyclo[4.3.0]nonane derivatives, with a focus on recent advancements for researchers, scientists, and professionals in drug development.

Key Stereoselective Synthetic Strategies

The construction of the bicyclo[4.3.0]nonane framework with high stereocontrol remains a significant challenge for synthetic chemists. A variety of powerful strategies have been developed to address this, broadly categorized into cycloaddition reactions, transition-metal-catalyzed cyclizations, and tandem or multi-component reactions.

Intramolecular Diels-Alder Reactions

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of polycyclic systems, offering a high degree of stereocontrol in the formation of the bicyclo[4.3.0]nonane core.

Organocatalytic Intramolecular Diels-Alder Reaction:

A notable advancement in IMDA reactions for hydrindane synthesis is the use of chiral organocatalysts. For instance, the enantioselective organocatalytic cycloaddition of triene aldehydes can be used to prepare the bicyclo[4.3.0]nonane skeleton. This approach has been successfully applied in the synthesis of intermediates for natural products like amaminol A.[1]

Palladium-Catalyzed Asymmetric Desymmetrization

Palladium catalysis has emerged as a versatile tool for the asymmetric synthesis of complex molecules. The desymmetrization of prochiral starting materials offers an efficient route to enantiomerically enriched products.

Heck and Tandem Heck/Tsuji-Trost Allylic Alkoxylation:

A strategy for the asymmetric desymmetrization of cyclohexadiene derivatives via a palladium-catalyzed Heck and tandem Heck/Tsuji-Trost allylic alkoxylation reaction has been developed.[2] This method allows for the synthesis of a variety of chiral hydrindanes containing an all-carbon quaternary stereocenter with excellent enantioselectivities.[2]

Copper-Catalyzed Asymmetric Cyclizations

Copper-catalyzed reactions have gained prominence for their ability to form carbon-carbon and carbon-heteroatom bonds with high stereoselectivity.

Asymmetric Silylative Cyclization of Cyclohexadienone-Tethered Allenes:

A copper-catalyzed asymmetric silylative cyclization of cyclohexadienone-tethered allenes allows for the creation of three consecutive chiral carbon centers in a single step.[3] This tandem reaction proceeds via a regioselective β-silylation of the allene and a subsequent enantioselective 1,4-addition to the cyclohexadienone, affording cis-fused bicyclo[4.3.0]nonane frameworks with excellent yields and enantioselectivities.[3]

Tandem and Multi-component Reactions

One-pot tandem or multi-component reactions offer a highly efficient approach to the synthesis of complex molecules by minimizing purification steps and improving overall yield.

One-Pot Overman Rearrangement/RCEYM/Diels-Alder Sequence:

A diastereoselective synthesis of highly substituted aminobicyclo[4.3.0]nonanes has been achieved through a one-pot, three-step tandem process. This sequence involves a palladium(II)-catalyzed Overman rearrangement, a ruthenium(II)-catalyzed ring-closing enyne metathesis (RCEYM), and a subsequent intramolecular Diels-Alder reaction.

Experimental Protocols

Detailed experimental procedures are critical for the successful replication and adaptation of synthetic methods. Below are representative protocols for some of the key strategies discussed.

1. Organocatalytic Intramolecular Diels-Alder Reaction

To a solution of the triene aldehyde (1.0 eq) in a suitable solvent (e.g., CH2Cl2/iPrOH), the chiral imidazolidinone catalyst (e.g., 20 mol%) and an acid co-catalyst (e.g., PTSA) are added. The reaction mixture is stirred at a specified temperature (e.g., -20 °C to +6 °C) until completion, as monitored by TLC. The reaction is then quenched, and the product is purified by column chromatography.

2. Palladium-Catalyzed Asymmetric Desymmetrization of a Cyclohexadiene Derivative

In a dried Schlenk tube under an inert atmosphere, Pd2(dba)3 (2.5 mol%), a chiral phosphine ligand (5.5 mol%), and a base (e.g., Cs2CO3, 2.0 eq) are added. A solution of the cyclohexadiene substrate (1.0 eq) and the alcohol nucleophile (1.5 eq) in an anhydrous solvent (e.g., DCE) is then added. The mixture is stirred at a specified temperature until the starting material is consumed. The product is then isolated and purified by flash chromatography.

3. Copper-Catalyzed Asymmetric Silylative Cyclization

To a mixture of CuCl (10 mol%), a chiral phosphine ligand (12 mol%), and NaOtBu (1.2 eq) in a glovebox, anhydrous THF is added, and the mixture is stirred for 30 minutes. A solution of the cyclohexadienone-tethered allene (1.0 eq) and silylborane (1.5 eq) in THF is then added. The reaction is stirred at room temperature until completion. The crude product is purified by silica gel column chromatography.

4. One-Pot Synthesis of Aminobicyclo[4.3.0]nonanes

To a solution of the allylic alcohol (1.0 eq) and trichloroacetonitrile (1.5 eq) in CH2Cl2 at 0 °C, DBU (0.1 eq) is added dropwise. The mixture is stirred at room temperature until the formation of the trichloroacetimidate is complete. The solvent is removed, and the residue is dissolved in a suitable solvent for the subsequent steps. A palladium(II) catalyst is added for the Overman rearrangement. After completion, a ruthenium catalyst (e.g., Grubbs' second-generation catalyst) is added for the RCEYM reaction. Finally, the mixture is heated to effect the Diels-Alder cycloaddition. The final product is purified by column chromatography.

Quantitative Data Summary

The efficiency and stereoselectivity of a synthetic method are best evaluated through quantitative data. The following tables summarize the performance of the discussed strategies for the synthesis of various bicyclo[4.3.0]nonane derivatives.

Table 1: Organocatalytic Intramolecular Diels-Alder Reaction of a Triene Aldehyde

| Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo | ee (%) |

| (S,S)-Catalyst (20) | CH2Cl2/iPrOH | -20 to +6 | 48 | 38 | 14:1 | >99 |

| (R,R)-Catalyst (20) | CH2Cl2/iPrOH | -20 to +6 | 48 | 42 | 12:1 | 98 |

Table 2: Palladium-Catalyzed Asymmetric Desymmetrization

| Substrate | Chiral Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| Phenyl-substituted | L1 | DCE | 80 | 12 | 74 | 96 |

| Naphthyl-substituted | L1 | DCE | 80 | 12 | 77 | 95 |

| Thienyl-substituted | L2 | DCE | 80 | 24 | 48 | 90 |

Table 3: Copper-Catalyzed Asymmetric Silylative Cyclization

| Allene Substituent | Chiral Ligand | Yield (%) | ee (%) | dr |

| Phenyl | L3 | 92 | 97 | >20:1 |

| 4-MeO-Ph | L3 | 95 | 98 | >20:1 |

| 2-Naphthyl | L3 | 88 | 96 | >20:1 |

Table 4: One-Pot Synthesis of Aminobicyclo[4.3.0]nonanes

| Dienophile | Overall Yield (%) | Diastereoselectivity |

| N-Phenylmaleimide | 65 | >95:5 |

| Dimethyl acetylenedicarboxylate | 58 | >95:5 |

| Maleic anhydride | 72 | >95:5 |

Conclusion

The stereoselective synthesis of bicyclo[4.3.0]nonane derivatives has witnessed significant progress, driven by the development of novel catalytic systems and innovative reaction cascades. Organocatalysis, palladium- and copper-catalyzed transformations, and one-pot tandem reactions have all proven to be powerful strategies for accessing these valuable scaffolds with high levels of stereocontrol. The methods highlighted in this guide demonstrate the current state-of-the-art and provide a strong foundation for researchers in natural product synthesis and medicinal chemistry. Future efforts will likely focus on the development of even more efficient, atom-economical, and sustainable methods, as well as the application of these strategies to the synthesis of increasingly complex and biologically active molecules.

References

Spectroscopic Characterization of Novel Dicyclononene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques employed in the structural elucidation and characterization of novel dicyclononene isomers. Dicyclononenes, with their complex bicyclic structures and varied isomeric forms, present unique challenges and opportunities in chemical and pharmaceutical research. Accurate characterization is paramount for understanding their structure-activity relationships, reaction mechanisms, and potential as therapeutic agents. This document outlines detailed experimental protocols, data presentation standards, and logical workflows to aid researchers in this endeavor.

Introduction to Dicyclononene Isomers

Dicyclononene and its derivatives are a class of bicyclic hydrocarbons that have garnered interest in various fields of chemistry, including materials science and drug discovery. The existence of multiple isomers, including constitutional isomers and stereoisomers, necessitates the use of a suite of sophisticated spectroscopic techniques for unambiguous identification and characterization. The subtle differences in the spatial arrangement of atoms and functional groups among these isomers can lead to significant variations in their physical, chemical, and biological properties. Therefore, a rigorous and systematic approach to their spectroscopic analysis is essential.

Spectroscopic Methodologies and Data Interpretation

A multi-technique approach is crucial for the comprehensive characterization of novel dicyclononene isomers. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1][2][3] For dicyclononene isomers, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is typically required.

-

Sample Preparation : Dissolve 5-10 mg of the purified dicyclononene isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a 5 mm NMR tube.[1][4] The choice of solvent is critical to ensure good sample solubility and to avoid signal overlap with the analyte. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy : Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). A standard one-pulse sequence is used with a spectral width of 10-15 ppm, a sufficient number of scans (e.g., 8-16) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy : A proton-decoupled pulse sequence is employed to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) and a significantly larger number of scans (e.g., 128 or more) are necessary due to the low natural abundance of the ¹³C isotope.

-

2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for establishing connectivity between protons and carbons. Standard pulse programs available on modern NMR spectrometers are used. Parameter optimization (e.g., mixing times, delays) may be necessary to obtain high-quality spectra for the specific dicyclononene isomer.

The following tables provide a template for the presentation of NMR data for a hypothetical novel dicyclononene isomer.

Table 1: ¹H NMR Data for a Novel Dicyclononene Isomer

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Example: 5.82 | d | 10.2 | 1H | H-3 |

| Example: 5.75 | dt | 10.2, 2.5 | 1H | H-4 |

| Example: 2.45 | m | - | 2H | H-2, H-5 |

| Example: 1.98 | q | 7.5 | 1H | H-1 |

| Example: 1.60-1.75 | m | - | 4H | H-6, H-9 |

| Example: 1.30-1.45 | m | - | 4H | H-7, H-8 |

Table 2: ¹³C NMR Data for a Novel Dicyclononene Isomer

| Chemical Shift (δ, ppm) | Assignment |

| Example: 135.4 | C-3 |

| Example: 130.2 | C-4 |

| Example: 45.8 | C-1 |

| Example: 42.1 | C-6 |

| Example: 35.7 | C-2 |

| Example: 33.9 | C-5 |

| Example: 28.6 | C-9 |

| Example: 26.3 | C-7 |

| Example: 25.9 | C-8 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues.

-

Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile isomers.

-

Ionization : Electron Ionization (EI) at 70 eV is a common method. For softer ionization, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used, especially for less stable isomers or when analyzing derivatives.

-

Mass Analysis : A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or magnetic sector analyzers. High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula.

-

Tandem Mass Spectrometry (MS/MS) : In cases of co-eluting isomers, tandem mass spectrometry can be employed to obtain fragment-specific information, aiding in their differentiation.

Table 3: Mass Spectrometry Data for a Novel Dicyclononene Isomer

| Ionization Mode | m/z (Relative Intensity, %) | Assignment |

| Example: EI | 122.1096 (M⁺, 45) | C₉H₁₄ |

| 107 (25) | [M - CH₃]⁺ | |

| 93 (100) | [M - C₂H₅]⁺ | |

| 79 (85) | [C₆H₇]⁺ | |

| 67 (50) | [C₅H₇]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds.

-

Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared, or an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition : The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) by co-adding a number of scans (e.g., 16) at a resolution of 4 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

Table 4: Infrared (IR) Spectroscopy Data for a Novel Dicyclononene Isomer

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Example: 3055 | Medium | =C-H stretch |

| Example: 2925, 2855 | Strong | C-H stretch (aliphatic) |

| Example: 1650 | Medium | C=C stretch |

| Example: 1460 | Medium | C-H bend |

| Example: 890 | Strong | =C-H bend (out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. While isolated double bonds in dicyclononene isomers may show weak absorptions, this technique is more informative for derivatives with extended conjugation.

-

Sample Preparation : Prepare a dilute solution of the dicyclononene isomer in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0.

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition : The spectrum is recorded over a range of 190-800 nm. The solvent is used as a reference.

Table 5: UV-Vis Spectroscopy Data for a Novel Dicyclononene Isomer

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Assignment |

| Example: 215 | 10,000 | Ethanol | π → π* |

Workflow for Characterization

The systematic characterization of a novel dicyclononene isomer follows a logical progression of experiments. The following diagram illustrates a typical workflow.

Caption: A typical workflow for the spectroscopic characterization of a novel dicyclononene isomer.

Conclusion

The successful characterization of novel dicyclononene isomers relies on the synergistic application of multiple spectroscopic techniques. This guide provides a framework for researchers to systematically approach this challenge, from experimental design to data interpretation and presentation. By adhering to these detailed protocols and workflows, scientists can ensure the accurate and comprehensive elucidation of the structures of these complex molecules, paving the way for their further investigation and potential application in drug development and other scientific disciplines.

References

An In-depth Technical Guide to the Thermodynamic Stability of Cis- and Trans-Fused Dicyclononanes and Their Analogs

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the principles governing the thermodynamic stability of cis- and trans-fused carbocyclic ring systems. Due to the limited specific literature on dicyclononanes (fused nine-membered rings), this document will focus on well-characterized and analogous systems, primarily decalin (bicyclo[4.4.0]decane) and hydrindane (bicyclo[4.3.0]nonane), to illustrate the core thermodynamic and conformational principles. The methodologies and concepts presented are broadly applicable to a wide range of fused-ring systems relevant to medicinal chemistry and materials science.

Introduction to Stereoisomerism in Fused-Ring Systems

Fused-ring systems are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and complex organic materials.[1][2] The fusion of two rings can result in stereoisomers, designated as cis or trans, based on the relative orientation of the substituents at the bridgehead carbons.[3] In cis-fused systems, the bridgehead substituents are on the same face of the ring system, whereas in trans-fused systems, they are on opposite faces.[2][3]

These geometric isomers are diastereomers and are not interconvertible through conformational changes like ring flips, meaning they are distinct compounds with different physical and chemical properties. The thermodynamic stability of these isomers is a critical factor in chemical synthesis and biological activity, as the more stable isomer will typically predominate under equilibrium conditions. This stability is primarily governed by the interplay of angle strain, torsional strain, and steric (van der Waals) strain within the molecule.

Quantitative Thermodynamic Data

The relative stabilities of cis- and trans-fused isomers can be quantified by comparing their standard enthalpies of formation (ΔHf°) or strain energies. A more negative enthalpy of formation indicates greater thermodynamic stability. The following table summarizes key thermodynamic data for representative fused-ring systems.

| Fused-Ring System | Isomer Comparison | Energy Difference (trans vs. cis) | Method | Reference |

| Decalin (Bicyclo[4.4.0]decane) | Heat of Combustion (ΔH°comb) Difference | 2.7 kcal/mol (trans is more stable) | Bomb Calorimetry | |

| Heat of Formation (ΔHf°) Difference | 2.7 kcal/mol (trans is more stable) | Combustion Data | ||

| Enthalpy of Isomerization (ΔHisom) | -2.72 ± 0.20 kcal/mol | Liquid-phase Equilibrium | ||

| Hydrindane (Bicyclo[4.3.0]nonane) | Enthalpy of Formation (Vapor) Difference | 4.4 ± 2.2 kJ/mol (1.05 kcal/mol) (trans is more stable) | Combustion Calorimetry | |

| Enthalpy of Formation (Liquid) Difference | 3.1 ± 2.2 kJ/mol (0.74 kcal/mol) (trans is more stable) | Combustion Calorimetry | ||

| 8-Methyl-2-hydrindanone | Enthalpy of Formation Difference | 11.8 ± 3.8 kJ/mol (2.82 kcal/mol) (cis is more stable) | Combustion Calorimetry | |

| Various Hydrindanones | Steric Energy Difference (Calculated) | Varies (e.g., 4.5 kcal/mol, 0.5 kcal/mol) | MM2 Calculations |

Note: The stability preference can be influenced by the presence and position of substituents. For instance, while trans-hydrindane is more stable than the cis isomer, the introduction of a ketone and a methyl group can reverse this preference.

Experimental and Computational Protocols

The determination of thermodynamic stability relies on a combination of experimental measurements and computational modeling.

Experimental Protocols

A. Bomb Calorimetry for Enthalpy of Combustion

This is a primary experimental method to determine the standard enthalpy of formation of a compound. By measuring the heat released during complete combustion, the enthalpy of formation can be calculated.

-

Sample Preparation:

-

Solid Samples: A precise mass (weighed to ±0.1 mg) of the solid sample is typically pressed into a pellet. An iron ignition wire of known mass is fused into the pellet.

-

Liquid Samples: A known mass of the liquid sample is weighed in an ignition cup. For volatile liquids, the cup is often covered, and the sample is injected through the cover to prevent evaporation. The ignition wire is positioned to be in contact with the liquid but not the cup itself.

-

-

Bomb Operation:

-

The sample cup and wire assembly are placed inside a high-pressure stainless-steel vessel, the "bomb."

-

The bomb is sealed and purged with a small amount of oxygen before being filled with pure oxygen to a pressure of 25-30 atm.

-

The sealed bomb is submerged in a precisely measured quantity of water in a surrounding container (the calorimeter).

-

The initial temperature of the water is recorded.

-

-

Combustion and Data Acquisition:

-

The sample is ignited by passing an electric current through the iron wire.

-

The complete combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

-

The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

-

Calculation of Enthalpy of Formation:

-

The total heat released is calculated from the temperature change and the previously determined heat capacity of the calorimeter system (calibrated using a standard like benzoic acid).

-

Corrections are made for the heat released by the combustion of the ignition wire.

-

The standard enthalpy of combustion (ΔH°c) is determined from the corrected heat release.

-

Finally, the standard enthalpy of formation (ΔHf°) is calculated using Hess's Law, with the known enthalpies of formation of the combustion products (CO₂ and H₂O).

-

B. Chemical Equilibration

This method determines the relative stability of isomers by allowing them to interconvert until equilibrium is reached.

-

Procedure:

-

A sample of one isomer (or a mixture of both) is dissolved in a suitable solvent.

-

A catalyst, typically an acid or a base, is added to facilitate isomerization.

-

The mixture is maintained at a constant temperature (e.g., in a water bath) to allow it to reach thermal equilibrium.

-

Aliquots of the mixture are taken at various time intervals and analyzed to monitor the concentrations of the cis and trans isomers.

-

Analysis is typically performed using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

-

Data Analysis:

-

Once the ratio of isomers remains constant over time, the equilibrium constant (Keq) is calculated: Keq = [trans] / [cis].

-

The standard Gibbs free energy difference (ΔG°) between the isomers is then calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the absolute temperature.

-

By performing the equilibration at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences can be determined from a van 't Hoff plot (ln(Keq) vs. 1/T).

-

Computational Protocols

A. Molecular Mechanics (MM) Force-Field Calculations

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of molecules. It is particularly useful for conformational analysis and estimating steric energies.

-

Methodology:

-

The 3D structure of the molecule (both cis and trans isomers) is built using molecular modeling software.

-

A force field (e.g., MM2, MM3, MMFF) is selected. A force field is a set of parameters and potential energy functions that describe the energy of a molecule based on its geometry (bond lengths, angles, torsions, and non-bonded interactions).

-

An energy minimization calculation is performed. This algorithm systematically alters the geometry of the molecule to find the lowest energy conformation (the most stable structure).

-

The final calculated potential energy, often referred to as the "steric energy," is obtained for the minimized structure of each isomer.

-

-

Interpretation:

-

The difference in the calculated steric energies between the cis and trans isomers provides an estimate of their relative thermodynamic stability. The isomer with the lower steric energy is predicted to be more stable.

-

For flexible systems like cis-decalin, it is important to perform a thorough conformational search to ensure the global energy minimum is found.

-

B. Quantum Mechanics (QM) Methods

For higher accuracy, quantum mechanics methods like Density Functional Theory (DFT) or high-level ab initio calculations (e.g., coupled-cluster theory) can be used.

-

Procedure:

-

Similar to MM, the initial structures of the isomers are generated.

-

A QM level of theory and basis set are chosen.

-

The geometry of each isomer is optimized to find the minimum energy structure on the quantum mechanical potential energy surface.

-

Vibrational frequency calculations are typically performed to confirm the structure is a true minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPE).

-

-

Calculation of Thermodynamic Properties:

-

The total electronic energy is obtained from the calculation.

-

The final energy is corrected for ZPE.

-

The difference in the ZPE-corrected total energies of the cis and trans isomers gives a highly accurate prediction of their relative stability at 0 K.

-

Visualizing Stability and Workflow

Logical Workflow for Stability Assessment

The following diagram illustrates a typical workflow for determining and comparing the thermodynamic stability of fused-ring isomers, integrating both experimental and computational approaches.

Conformational Factors in Decalin Stability

The stability difference between cis- and trans-decalin arises from differences in steric strain, specifically gauche-butane interactions. Trans-decalin exists in a rigid, strain-free chair-chair conformation. In contrast, cis-decalin is flexible but any conformation suffers from steric strain due to 1,3-diaxial interactions.

Conclusion

The thermodynamic stability of cis- and trans-fused dicyclic alkanes is a critical parameter that dictates their prevalence and utility. While trans-fused systems are often more stable due to reduced steric strain, as exemplified by decalin, this is not a universal rule. The stability can be significantly altered by ring size, as seen in the smaller stability difference in hydrindane, and by the presence of substituents, which can reverse the preference entirely. A combination of precise experimental techniques like bomb calorimetry and chemical equilibration, supported by increasingly accurate computational models, provides a robust framework for quantifying and predicting the relative stabilities of these important molecular architectures. This understanding is essential for professionals in drug development and materials science, where stereochemical control is paramount for function.

References

The Architecture of Dicyclononane-Containing Terpenoid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways of complex, polycyclic terpenoids, with a focus on fungal sesterterpenoids and diterpenoids featuring fused medium-ring systems analogous to dicyclononane structures. Due to the limited specific literature on "dicyclononane" terpenoids, this guide will use the well-characterized fusicoccane and ophiobolin ring systems as representative examples to illustrate the core enzymatic machinery and biochemical transformations.

Core Biosynthetic Principles

The biosynthesis of these intricate terpenoid skeletons originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These building blocks are assembled by prenyltransferases into linear isoprenoid diphosphates. For the sesterterpenoids (C25) and diterpenoids (C20) discussed herein, the key linear precursors are geranylfarnesyl pyrophosphate (GFPP) and geranylgeranyl pyrophosphate (GGPP), respectively.

A hallmark of fungal biosynthesis for these complex terpenoids is the presence of bifunctional terpene synthases. These remarkable enzymes harbor two distinct catalytic domains within a single polypeptide chain:

-

A C-terminal Prenyltransferase (PT) domain: This domain is responsible for the sequential condensation of IPP molecules with an allylic diphosphate starter unit (DMAPP, GPP, or FPP) to generate the C20 (GGPP) or C25 (GFPP) linear precursor.

-

An N-terminal Terpene Cyclase (TC) domain: This domain captures the linear precursor and orchestrates a complex cascade of cyclization reactions to forge the final polycyclic hydrocarbon skeleton.

This fusion of activities into a single "assembly-line" enzyme is thought to enhance catalytic efficiency by channeling the reactive and unstable prenyl diphosphate intermediate directly from the PT to the TC active site.[1][2]

Representative Biosynthetic Pathways

The Fusicoccane Pathway: Formation of Fusicoccadiene

Fusicoccins are a family of diterpenoid glycosides characterized by a 5-8-5 fused tricyclic ring system. The biosynthesis of the core hydrocarbon skeleton, (+)-fusicocca-2,10(14)-diene, is catalyzed by the bifunctional enzyme fusicoccadiene synthase (PaFS) from the fungus Phomopsis amygdali.[3][4]

The biosynthetic process, as catalyzed by PaFS, is as follows:

-

Precursor Synthesis (PT Domain): The C-terminal prenyltransferase domain of PaFS catalyzes the condensation of one molecule of DMAPP with three molecules of IPP to synthesize the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[1]

-

Cyclization Cascade (TC Domain): The GGPP molecule is then channeled to the N-terminal terpene cyclase domain. Here, it undergoes a complex series of carbocation-mediated cyclizations and rearrangements to form the characteristic 5-8-5 tricyclic structure of fusicoccadiene.

-

Post-Cyclization Modification: Following the formation of the fusicoccadiene skeleton, a series of tailoring enzymes, often encoded in the same biosynthetic gene cluster, modify the structure through oxidations, glycosylations, and other reactions to produce the final bioactive fusicoccin molecules. These modifications are typically carried out by cytochrome P450 monooxygenases, dioxygenases, and glycosyltransferases.

The Ophiobolin Pathway: Formation of Ophiobolin F

Ophiobolins are a class of sesterterpenoids that possess a characteristic 5-8-5 tricyclic ring system. The biosynthesis of the parent hydrocarbon, ophiobolin F, is initiated by a bifunctional sesterterpene synthase. For example, in Aspergillus clavatus, this enzyme is known as ophiobolin F synthase (AcOS) .

The pathway proceeds as follows:

-

Precursor Synthesis (PT Domain): The prenyltransferase domain of AcOS synthesizes the C25 linear precursor, geranylfarnesyl pyrophosphate (GFPP), from DMAPP and four molecules of IPP.

-

Cyclization Cascade (TC Domain): GFPP is cyclized by the terpene cyclase domain to form the 5-8-5 fused ring structure of ophiobolin F.

-

Post-Cyclization Modification: Similar to the fusicoccanes, the ophiobolin F skeleton is further diversified by tailoring enzymes. For instance, in Aspergillus ustus, a P450 monooxygenase (OblB) is involved in oxidative modifications, and other enzymes like FAD-dependent oxidoreductases can introduce further structural changes to generate a variety of ophiobolin analogs.

Quantitative Data on Enzyme Kinetics

The following tables summarize the steady-state kinetic parameters for the bifunctional fusicoccadiene synthase (PaFS) and its isolated N-terminal cyclase domain (PaFS350). This data is critical for understanding substrate specificity and catalytic efficiency.

Table 1: Steady-State Kinetic Parameters for Full-Length PaFS

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Hill Coefficient (n) |

| GPP | 0.011 ± 0.001 | 0.43 ± 0.09 | 2.6 x 10⁴ | 1.0 |

| FPP | 0.096 ± 0.005 | 0.17 ± 0.03 | 5.6 x 10⁵ | 1.9 |

| GGPP | 0.045 ± 0.002 | 0.11 ± 0.02 | 4.1 x 10⁵ | 1.7 |

Data obtained from in vitro assays. The Hill coefficient > 1 for FPP and GGPP suggests positive cooperativity.

Table 2: Steady-State Kinetic Parameters for PaFS Cyclase Domain (PaFS350)

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| GPP | 0.003 ± 0.001 | 0.40 ± 0.10 | 7.5 x 10³ |

| FPP | 0.015 ± 0.001 | 0.16 ± 0.02 | 9.4 x 10⁴ |

| GGPP | 0.010 ± 0.001 | 0.22 ± 0.04 | 4.5 x 10⁴ |

These reactions exhibit standard Michaelis-Menten kinetics, indicating that the allosteric behavior of the full-length enzyme is dependent on the presence of the C-terminal domains.

Experimental Protocols

The elucidation of these complex biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed, representative protocols for the key experiments involved.

Protocol for Heterologous Expression of a Fungal Terpene Synthase in E. coli

This protocol describes the expression of a His-tagged terpene synthase for subsequent purification and characterization.

-

Gene Cloning:

-

Amplify the full-length open reading frame (ORF) of the target terpene synthase gene from fungal cDNA using PCR with primers that add a sequence for an N-terminal Hexa-histidine (6xHis) tag.

-

Clone the PCR product into a suitable E. coli expression vector, such as pET-28a(+), under the control of an inducible promoter (e.g., T7 promoter).

-

Transform the resulting plasmid into a cloning host like E. coli DH5α for sequence verification.

-

-

Protein Expression:

-

Transform the sequence-verified plasmid into an expression host strain, such as E. coli BL21(DE3).

-

Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking (220 rpm).

-

Use the overnight culture to inoculate 2 L of fresh LB medium (with antibiotic) and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Cool the culture to 16°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.

-

Continue incubation at 16°C for 16-20 hours with shaking.

-

-

Cell Harvesting:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and store the cell pellet at -80°C until needed for purification.

-

Protocol for Recombinant Protein Purification

This protocol outlines a two-step purification process using affinity and size-exclusion chromatography.

-

Cell Lysis:

-

Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 60 seconds off).

-

Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C to pellet cell debris.

-

-

Affinity Chromatography:

-

Load the clarified supernatant onto a Ni-NTA affinity column (e.g., 5 mL HisTrap HP column) pre-equilibrated with Lysis Buffer.

-

Wash the column with 10 column volumes of Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged protein with a linear gradient of 20-500 mM imidazole in a buffer containing 50 mM Tris-HCl pH 8.0 and 300 mM NaCl.

-

Collect fractions and analyze by SDS-PAGE to identify those containing the protein of interest.

-

-

Size-Exclusion Chromatography (Gel Filtration):

-

Pool the fractions containing the purified protein and concentrate using an ultrafiltration device (e.g., Amicon Ultra-15, 30 kDa MWCO).

-

Load the concentrated protein onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with Gel Filtration Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Elute the protein isocratically and collect fractions.

-

Analyze fractions by SDS-PAGE to assess purity. Pool the purest fractions, determine the protein concentration (e.g., via Bradford assay), flash-freeze in liquid nitrogen, and store at -80°C.

-

Protocol for In Vitro Terpene Synthase Assay

This protocol describes a typical small-scale reaction to determine the product profile of a purified terpene synthase.

-

Reaction Setup:

-

In a 2 mL glass GC vial, prepare a 500 µL reaction mixture containing:

-

50 mM HEPES buffer (pH 7.5)

-

10 mM MgCl₂

-

5 mM Dithiothreitol (DTT)

-

~5-10 µg of purified recombinant terpene synthase.

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

-

Initiation and Incubation:

-

Start the reaction by adding the substrate (e.g., GFPP or GGPP) to a final concentration of 50 µM.

-

Overlay the aqueous reaction mixture with 500 µL of an organic solvent (e.g., n-hexane) to trap volatile terpene products.

-

Incubate the reaction at 30°C for 2-4 hours with gentle shaking.

-

-

Product Extraction:

-

Stop the reaction by vortexing the vial vigorously for 30 seconds to extract the terpene products into the hexane layer.

-

Centrifuge the vial briefly (1,000 x g for 1 minute) to separate the phases.

-

Carefully transfer the upper hexane layer to a new GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Protocol for GC-MS Analysis of Terpene Products

This protocol provides typical parameters for the identification and relative quantification of terpene products.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

-

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 3 minutes.

-

Ramp 1: Increase to 180°C at a rate of 5°C/min.

-

Ramp 2: Increase to 280°C at a rate of 20°C/min.

-

Final hold: 280°C for 5 minutes.

-

-

-

MS Conditions:

-

Ion Source: Electron Impact (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Mode: Full scan

-

Mass Range: m/z 40-500

-

-

Data Analysis:

-

Identify terpene products by comparing their retention times and mass spectra with those of authentic standards or by matching against spectral libraries (e.g., NIST, Wiley).

-

Perform relative quantification by integrating the peak areas of the total ion chromatogram (TIC).

-

Conclusion

The biosynthesis of dicyclononane-like terpenoids in fungi is a testament to the remarkable catalytic power of bifunctional terpene synthases. By integrating prenyltransferase and terpene cyclase activities, these enzymes efficiently construct complex polycyclic skeletons from simple isoprenoid precursors. The representative pathways of fusicoccadiene and ophiobolin F illustrate a conserved strategy of precursor synthesis, a complex cyclization cascade, and subsequent tailoring by a suite of modifying enzymes. The experimental protocols and quantitative data provided in this guide offer a framework for researchers to explore, characterize, and potentially engineer these fascinating biosynthetic machines for applications in drug discovery and synthetic biology.

References

- 1. Fusicoccins are biosynthesized by an unusual chimera diterpene synthase in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]

- 4. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]

Quantum Chemical Calculations for Dicyclononane Ring Systems: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicyclononane ring systems, a class of bicyclic hydrocarbons with a nine-membered ring structure, have garnered significant attention in the fields of organic chemistry and medicinal chemistry. Their unique conformational properties and the therapeutic potential of their derivatives, particularly in oncology, make them a subject of intense research. Quantum chemical calculations have emerged as a powerful tool to elucidate the structure, stability, and reactivity of these complex molecules, providing invaluable insights for the rational design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of dicyclononane ring systems. It covers the theoretical background of computational methodologies, detailed experimental protocols for the synthesis and characterization of these compounds, a summary of key quantitative data, and an exploration of their role in modulating signaling pathways relevant to drug development.

Computational Methodologies

The conformational landscape of dicyclononane rings is complex, with multiple possible isomers and conformers. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring these potential energy surfaces and identifying the most stable structures.

A typical computational workflow for studying dicyclononane systems is depicted below.

Exploring the Chemical Frontier: A Technical Guide to the Untapped Potential of Functionalized Dicyclononanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The vastness of chemical space offers boundless opportunities for the discovery of novel therapeutics. Within this landscape, bicyclic scaffolds have emerged as privileged structures in medicinal chemistry, offering a unique blend of rigidity and three-dimensional complexity that is often conducive to high-affinity and selective interactions with biological targets. This technical guide delves into the largely unexplored chemical space of functionalized dicyclononanes. While specific research on dicyclononane derivatives is nascent, this document provides a comprehensive framework for their exploration by drawing parallels with well-studied carbocyclic systems and outlining key strategies for their synthesis, functionalization, and biological evaluation. By presenting generalized experimental protocols, data analysis frameworks, and potential signaling pathway interactions, this guide aims to serve as a foundational resource for researchers poised to investigate this promising, yet uncharted, class of molecules.

Introduction: The Case for Dicyclononanes in Drug Discovery

The concept of "chemical space" encompasses the entirety of all possible molecules, a domain estimated to contain upwards of 10^60 compounds. Navigating this immense territory to identify novel drug candidates is a central challenge in modern drug discovery.[1][2][3] Privileged scaffolds, molecular frameworks that are capable of binding to multiple biological targets, serve as valuable starting points for the design of new bioactive agents. Bicyclic systems, such as cyclobutanes and cyclopentanes, have demonstrated considerable utility in medicinal chemistry due to their constrained conformations which can lead to improved potency and selectivity.[4][5]

Dicyclononanes, bicyclic systems containing a nine-membered ring system, represent a logical extension of this principle, offering a larger and more complex scaffold with the potential for unique structure-activity relationships. The inherent conformational rigidity of the dicyclononane core can pre-organize appended functional groups into specific spatial orientations, facilitating precise interactions with protein binding sites. Despite these theoretical advantages, the chemical space of functionalized dicyclononanes remains significantly underexplored. This guide seeks to bridge this knowledge gap by providing a roadmap for the systematic investigation of this promising scaffold.

Synthetic Strategies and Functionalization

The synthesis of functionalized dicyclononanes is anticipated to draw upon established methodologies for the construction of carbocyclic and bicyclic systems. While specific protocols for dicyclononanes are not yet widely reported, techniques applied to the synthesis of related structures, such as cyclopentane and cyclobutane derivatives, offer valuable starting points.

Core Scaffold Synthesis

The construction of the dicyclononane core is the initial synthetic challenge. Potential strategies may involve ring-closing metathesis (RCM) of appropriate diene precursors, intramolecular cyclization reactions, or cycloaddition reactions. The choice of synthetic route will invariably influence the accessible substitution patterns on the core scaffold.

Functionalization of the Dicyclononane Core

Once the core is synthesized, subsequent functionalization is key to exploring the chemical space. Drawing inspiration from the functionalization of other cyclic systems, a variety of chemical transformations can be envisioned.

Table 1: Potential Functionalization Reactions for Dicyclononane Scaffolds

| Reaction Type | Reagents and Conditions (Generalized) | Potential Functional Groups Introduced |

| Oxidation | Oxidizing agents (e.g., PCC, Swern oxidation) | Carbonyls (ketones, aldehydes) |

| Reduction | Reducing agents (e.g., NaBH4, LiAlH4) | Hydroxyls |

| Nucleophilic Addition | Grignard reagents, organolithiums | Alkyl, aryl groups |

| Cross-Coupling | Palladium catalysts, boronic acids/esters (Suzuki) | Aryl, heteroaryl groups |

| Amination | Reductive amination, Buchwald-Hartwig amination | Primary, secondary, tertiary amines |

| Esterification/Amidation | Carboxylic acids/acid chlorides, alcohols/amines | Esters, amides |

Experimental Protocols (Generalized)

The following protocols are generalized examples based on the synthesis of related cyclic compounds and should be adapted and optimized for specific dicyclononane substrates.

Protocol 1: Synthesis of a Dicyclononanone Derivative (Illustrative)

-

Dissolution: Dissolve the corresponding dicyclononanol (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.

-

Oxidation: Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of silica gel, washing with additional solvent.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the desired dicyclononanone.

Protocol 2: Functionalization via Suzuki Cross-Coupling (Illustrative)

-

Reaction Setup: To a solution of a brominated dicyclononane derivative (1.0 eq) and a boronic acid (1.2 eq) in a suitable solvent (e.g., toluene/ethanol/water mixture), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq).

-

Reaction Conditions: Heat the mixture to reflux under an inert atmosphere for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Exploring the Biological Activity of Functionalized Dicyclononanes

The diverse three-dimensional structures accessible through functionalized dicyclononanes make them attractive candidates for screening against a wide range of biological targets. Initial biological evaluation will likely focus on identifying compounds with interesting phenotypic effects in cell-based assays, followed by target deconvolution and mechanism of action studies.

High-Throughput Screening

A library of functionalized dicyclononane derivatives can be screened against various disease models, including cancer cell lines, neuronal cultures, and microbial strains.

Table 2: Illustrative Biological Screening Data for a Hypothetical Dicyclononane Library

| Compound ID | Cancer Cell Line (IC50, µM) | Neuronal Viability (% of control) | Antibacterial Activity (MIC, µg/mL) |

| DCN-001 | > 50 | 98 ± 4 | > 128 |

| DCN-002 | 15.2 ± 1.8 | 95 ± 6 | 64 |

| DCN-003 | 2.5 ± 0.3 | 45 ± 5 | 16 |

| DCN-004 | > 50 | 105 ± 3 | > 128 |

| DCN-005 | 8.7 ± 0.9 | 88 ± 7 | 32 |

Target Identification and Signaling Pathway Analysis

For hit compounds identified in phenotypic screens, subsequent studies will be crucial to identify their molecular targets and elucidate their mechanism of action. This often involves a combination of proteomics, genomics, and biochemical assays. Many small molecule drugs exert their effects by modulating intracellular signaling pathways.

Diagram 1: Hypothetical Signaling Pathway Modulation by a Dicyclononane Derivative

Caption: Inhibition of a receptor tyrosine kinase by a dicyclononane derivative.

Diagram 2: Experimental Workflow for Target Identification

Caption: A generalized workflow for identifying the protein target of a bioactive compound.

Conclusion and Future Directions

The chemical space of functionalized dicyclononanes represents a significant and untapped opportunity for the discovery of novel therapeutic agents. While direct experimental data for this class of compounds is currently limited, the principles of scaffold-based drug design and the synthetic methodologies developed for other carbocyclic systems provide a strong foundation for their exploration. The combination of innovative synthetic chemistry, high-throughput biological screening, and advanced target identification techniques will be essential to unlock the full potential of the dicyclononane scaffold. This guide serves as an initial blueprint for researchers to embark on this exciting endeavor, with the ultimate goal of translating these unique chemical structures into next-generation medicines.

References

discovery and isolation of new dicyclononane natural products

An In-depth Technical Guide on the Discovery and Isolation of New Bicyclo[3.J.1]nonane Natural Products

A note on nomenclature: Initial searches for "dicyclononane" natural products did not yield relevant results, as this is not a commonly recognized structural class in natural product chemistry. However, the closely related bicyclo[3.3.1]nonane core is a prevalent and significant scaffold. This guide will therefore focus on a prominent family of bicyclo[3.3.1]nonane-containing natural products: the Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) .

Introduction

Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) are a class of complex, bioactive natural products characterized by a bicyclo[3.3.1]nonane core, which is biosynthetically derived from the conjunction of terpene and polyketide pathways.[1] These compounds are predominantly found in plants of the Clusiaceae and Hypericaceae families.[1] PPAPs have garnered significant attention from the scientific community due to their diverse and potent biological activities, including antitumor, anti-inflammatory, and antidepressant properties.[1][2][3] This technical guide provides an overview of the recent discoveries of new PPAPs, their isolation methodologies, and their biological significance, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Recently Discovered Bicyclo[3.3.1]nonane (PPAP) Natural Products

Recent phytochemical investigations have continued to uncover novel PPAPs with unique structural modifications and promising biological activities.

From Garcinia oblongifolia

Two new PPAPs were isolated from the fruits of Garcinia oblongifolia, along with four known compounds. The structures of these compounds were determined using a combination of spectroscopic methods.

From Hypericum choisianum

A study of the aerial parts of Hypericum choisianum led to the isolation of twenty-one PPAPs, three of which were new compounds named hyperichoisins A, B, and C. Their structures were elucidated through analysis of mass spectrometry, NMR data, and their chiroptical properties.

From Hypericum himalaicum

Six previously undescribed PPAPs, featuring a vicinal diol moiety, were isolated from the whole plant of Hypericum himalaicum. Their absolute configurations were established using a combination of Mo2(OAc)4-induced circular dichroism (ICD), electronic circular dichroism (ECD), and NMR calculations.

Data Presentation

The following table summarizes the quantitative data for a selection of recently discovered PPAPs.

| Compound Name | Source Organism | Molecular Formula | Cytotoxic Activity (IC50) | Anti-inflammatory Activity |

| New PPAP 1 | Garcinia oblongifolia | Not specified | Promising against H134B cell line | Not reported |

| New PPAP 2 | Garcinia oblongifolia | Not specified | Promising against H134B cell line | Not reported |

| Hyperichoisin A | Hypericum choisianum | Not specified | Not specified | Not reported |

| Hyperichoisin B | Hypericum choisianum | Not specified | Not specified | Not reported |

| Hyperichoisin C | Hypericum choisianum | Not specified | Not specified | Not reported |

| Otogirinin B | Hypericum choisianum | Not specified | Significant inhibition of A549 cell proliferation | Not reported |

| Compound 1 | Hypericum himalaicum | Not specified | Not reported | Attenuated NO, TNF-α, and IL-6 secretion; Downregulated COX-2 and iNOS expression; Inhibited ROS release in LPS-induced RAW264.7 macrophages |

Experimental Protocols

The isolation and structural elucidation of PPAPs involve a series of chromatographic and spectroscopic techniques.

General Isolation Workflow

Caption: General workflow for the isolation of PPAPs.

Detailed Methodologies

-

Extraction: The air-dried and powdered plant material (e.g., aerial parts, fruits) is extracted exhaustively with a suitable solvent, such as 95% ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to successive partitioning with solvents of increasing polarity, such as petroleum ether and chloroform, to separate compounds based on their polarity.

-

Chromatographic Separation: The resulting fractions are then subjected to a series of column chromatography techniques for further separation. These typically include:

-

Silica gel column chromatography: For initial separation based on polarity.

-

Reversed-phase C18 (RP-C18) column chromatography: For separation of non-polar to moderately polar compounds.

-

Sephadex LH-20 column chromatography: For size-exclusion chromatography to separate compounds based on their molecular size.

-

-

Purification: The sub-fractions obtained from column chromatography are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

-

Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet (UV) Spectroscopy: To identify chromophores.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments to determine the connectivity and stereochemistry of the molecule.

-

Chiroptical Methods: Such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) to determine the absolute configuration.

-

Biological Activities and Signaling Pathways

Newly discovered PPAPs often exhibit significant biological activities. For instance, compounds from Garcinia oblongifolia have shown promising antitumor activity. Furthermore, a compound isolated from Hypericum himalaicum demonstrated potent anti-inflammatory effects by inhibiting the NF-κB and NLRP3 signaling pathways in LPS-induced RAW264.7 macrophages.

NF-κB and NLRP3 Signaling Pathway Inhibition

Caption: Inhibition of NF-κB and NLRP3 pathways by a PPAP.

Conclusion

The discovery and isolation of new bicyclo[3.3.1]nonane natural products, particularly PPAPs, continue to provide a rich source of structurally diverse and biologically active compounds. The systematic application of modern chromatographic and spectroscopic techniques is crucial for their successful isolation and characterization. The potent antitumor and anti-inflammatory activities of these compounds, often linked to specific signaling pathways, highlight their potential as leads for the development of new therapeutic agents. This guide provides a framework for researchers in the field, outlining the key methodologies and recent advancements in the study of these fascinating natural products.

References

Methodological & Application

Application Notes and Protocols for Bicyclononane Scaffolds in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for "dicyclononane" scaffolds did not yield specific results in the context of medicinal chemistry. The following application notes focus on the closely related and well-documented bicyclo[3.3.1]nonane and bicyclo[4.3.0]nonane scaffolds, which are prominent in numerous biologically active compounds.

Application Notes: The Bicyclo[3.3.1]nonane Scaffold

The bicyclo[3.3.1]nonane framework is a privileged structural motif found in over 1,000 natural products and has garnered significant attention in medicinal chemistry.[1] Its rigid, three-dimensional structure provides a unique platform for the spatial arrangement of functional groups, enabling precise interactions with biological targets. This scaffold is particularly prevalent in compounds exhibiting anticancer, antiprotozoal, and neuroprotective activities.[1][2]

Anticancer Applications

Derivatives of the bicyclo[3.3.1]nonane scaffold have demonstrated significant potential as anticancer agents.[3][4] Notably, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have shown potent antitumor activity. The mechanism of action for some of these compounds involves the inhibition of hypoxia-inducible factor-1 (HIF-1), a key transcription factor in tumor progression.

Quantitative Data: Anticancer and HIF-1 Inhibitory Activity

| Compound ID | Cell Line | Activity Type | IC50 (µM) | Reference |

| 16f | - | HIF-1 Transcriptional Activity Inhibition | 17.2 | |

| Generic Bicyclo[3.3.1]nonenol derivatives | Human Cancer Cell Lines | Antitumor Activity | Significant | |

| Cambogin | Breast Cancer Cells | Proliferation Inhibition | Notable |

Antiprotozoal Applications

Azabicyclo[3.2.2]nonane derivatives, which share structural similarities with the bicyclo[3.3.1]nonane system, have shown promising activity against Plasmodium falciparum (the parasite causing malaria) and Trypanosoma brucei rhodesiense (the parasite causing African sleeping sickness).

Quantitative Data: Antiprotozoal Activity

| Compound ID | Organism | Activity Type | IC50 (µM) | Reference |

| 7 | P. falciparum K1 | Antiplasmodial | 0.180 | |

| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | T. b. rhodesiense | Antitrypanosomal | 0.60 | |

| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | P. falciparum K1 | Antiplasmodial | 0.28 |

Experimental Protocols: Synthesis of Bicyclo[3.3.1]nonane Derivatives

Several synthetic strategies have been developed for the construction of the bicyclo[3.3.1]nonane core, often employing condensation and cyclization reactions.

One-Pot Synthesis of Bicyclo[3.3.1]nonenol Derivatives

This protocol describes a highly stereoselective one-pot synthesis of bicyclo[3.3.1]nonenol derivatives with significant antitumor activity.

Experimental Workflow

Caption: General workflow for the one-pot synthesis of bicyclo[3.3.1]nonanes.

Detailed Protocol:

-

To a solution of a cyclohexanone derivative and an α,β-unsaturated aldehyde or ketone in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium hydroxide).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired bicyclo[3.3.1]nonane derivative.

Synthesis of Chiral sp3-rich Bicyclo[3.3.1]nonanes

This protocol outlines the synthesis of chiral bicyclo[3.3.1]nonane scaffolds from 4,4-dimethoxycyclohexa-2,5-dienone, involving a key copper-catalyzed enantioselective reduction.

Synthetic Pathway

Caption: Synthetic route to chiral bicyclo[3.3.1]nonane scaffolds.

Detailed Protocol:

-

Copper-Catalyzed Enantioselective Reduction: Perform a copper-catalyzed enantioselective reduction of 4,4-dimethoxycyclohexa-2,5-dienone to prepare the chiral aldehyde intermediate.

-

Intramolecular Cyclization: Subject the aldehyde intermediate to one of the following intramolecular addition reactions to construct the bicyclic core:

-

SmI2-mediated Reductive Cyclization

-

Base-promoted Aldol Reaction

-

One-pot Mannich Reaction

-

-

Purification: Purify the resulting chiral bicyclo[3.3.1]nonane scaffolds using standard chromatographic techniques.

Application Notes: The Bicyclo[4.3.0]nonane (Hydrindane) Scaffold

The bicyclo[4.3.0]nonane, or hydrindane, scaffold is a fundamental structural motif in a vast array of terpenoid natural products. Its synthesis and functionalization are of significant interest due to the prevalence of this core in biologically active molecules, including those with antiviral and anti-angiogenic properties.

Antiviral Applications

Nucleoside analogues incorporating a bicyclo[4.3.0]nonene core have been designed and synthesized as a novel class of antiviral agents. These compounds exhibit promising activity against respiratory syncytial virus (RSV) with low cytotoxicity.

Quantitative Data: Anti-RSV Activity

| Compound ID | Cell Line | Activity Type | IC50 (µM) | CC50 (µM) | Reference |

| 10a | - | Anti-RSV | 1.66 | >40 | |

| 11a | - | Anti-RSV | 0.53 | >40 | |

| 12a | - | Anti-RSV | - | >40 | |

| Ribavirin (Control) | - | Anti-RSV | 8.83 | - |

Experimental Protocols: Synthesis of Bicyclo[4.3.0]nonane Derivatives

The synthesis of the hydrindane core often involves cycloaddition reactions to control the stereochemistry of the fused ring system.

Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues

This protocol describes a concise and divergent route to bicyclo[4.3.0]nonene nucleoside analogues.

Logical Relationship of Synthesis

Caption: Key stages in the synthesis of bicyclo[4.3.0]nonene nucleoside analogues.

Detailed Protocol:

-

Core Synthesis: Starting from D-ribose, perform a Wittig olefination followed by an intramolecular Diels-Alder reaction to construct the bicyclo[4.3.0]nonane framework.

-

Nucleobase Installation: Introduce the desired nucleobase (e.g., triazole for ribavirin analogues, uracil for uridine analogues) onto the bicyclic core.

-